Pydiflumetofen

Description

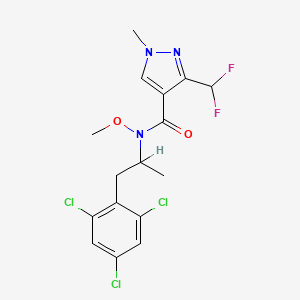

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAXBPOVUPPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894826 | |

| Record name | Pydiflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228284-64-7 | |

| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pydiflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYDIFLUMETOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolution of SDHI Fungicides: Setting the Stage for Innovation

An In-Depth Technical Guide to the Discovery and Synthesis of Pydiflumetofen

Executive Summary

This compound is a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide developed and commercialized by Syngenta under the tradename ADEPIDYN™. As a member of the pyrazole-carboxamide chemical class, it represents a significant advancement in the control of a broad spectrum of economically important fungal pathogens. Its discovery was driven by the need for novel solutions to overcome the limitations of older fungicides and to manage emerging resistance. This compound acts by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, a critical enzyme for fungal cellular energy production.[1] This guide provides a detailed technical overview of the rational design, discovery process, and chemical synthesis of this compound, intended for researchers and professionals in the fields of agrochemical discovery and development.

The inhibition of succinate dehydrogenase (SDH) as a fungicidal mechanism has been a cornerstone of crop protection since the introduction of the first-generation SDHI, carboxin, in the 1960s.[1] The SDH enzyme (Complex II) is a vital component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for disrupting fungal metabolism.[2] While early SDHIs had a narrow activity spectrum, subsequent generations, such as boscalid, expanded the range of controlled pathogens.[1]

However, the continuous use of these site-specific inhibitors led to the selection of resistant fungal populations. Furthermore, key pathogens, particularly the devastating wheat disease Septoria leaf blotch (Zymoseptoria tritici), remained a challenge for existing chemistries. This created a clear need for new SDHI fungicides with higher intrinsic activity, a broader spectrum, and efficacy against resistant strains. It was within this context that Syngenta's research program embarked on the discovery of this compound.

Discovery of this compound: A Process of Rational Design

The development of this compound is a prime example of modern, rational agrochemical design, evolving from a deep understanding of the target site and structure-activity relationships (SAR).

The Lead Structure: Pyrazole-4-Carboxamides

Research chemists at Syngenta focused on the pyrazole-4-carboxamide chemical class, which had shown promising activity. Compounds like penthiopyrad and fluxapyroxad, featuring an N-methyl pyrazole ring with a difluoromethyl group at position 3, were particularly effective against Septoria.[1] This core structure served as the foundation for further optimization. The key insight was to systematically modify the amine (amide) portion of the molecule to enhance binding affinity to the SDH enzyme's quinone-binding (Qp) site and to improve physicochemical properties for better uptake and transport within the plant.

Key Structural Modifications and SAR Insights

The final structure of this compound, 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide , incorporates several critical chemical motifs, each contributing to its high efficacy:

-

Difluoromethyl Group on the Pyrazole Ring: This feature was identified as crucial for high intrinsic activity against key pathogens.

-

N-methoxy Amide Linker: The introduction of an N-methoxy group in the amide bridge is a distinctive feature. This modification enhances the molecule's conformational flexibility, allowing for optimal positioning and interaction within the enzyme's active site.

-

Substituted Phenyl-ethyl Amine Moiety: The novel amine side chain, 1-(2,4,6-trichlorophenyl)-2-propanyl, was a key discovery. The trichlorinated phenyl ring provides a strong hydrophobic anchor, while the specific stereochemistry and substitution pattern were optimized to maximize fungicidal activity across a broad spectrum of diseases.[1]

This meticulous optimization process, which led to the discovery of this compound by 2008, resulted in a molecule with exceptionally high potency and a wider disease control spectrum compared to its predecessors.[1]

Molecular Mechanism of Action

This compound's mode of action is the potent and specific inhibition of the succinate dehydrogenase enzyme.

Targeting Fungal Respiration

The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This compound binds to the ubiquinone-binding pocket (Qp site) of the complex, a site formed by subunits SdhB, SdhC, and SdhD.[2] By occupying this site, it physically blocks the binding of the natural substrate, ubiquinone. This action halts the transfer of electrons from succinate to ubiquinone, thereby interrupting the mitochondrial electron transport chain and the TCA cycle. The resulting depletion of cellular energy (ATP) leads to the cessation of fungal growth and, ultimately, cell death.[2][3]

Caption: this compound inhibits the SDH enzyme, blocking electron transport.

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of two key building blocks: the pyrazole acid chloride and a novel phenyl-ethyl amine derivative. The synthesis of the amine is a multi-step process starting from commercially available materials.[1][4][5]

Synthetic Strategy Overview

The overall strategy involves the independent synthesis of the two core fragments followed by a final amide bond formation. The most complex part of the synthesis is the construction of the chiral N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

Step-by-Step Synthesis Protocol

The following protocol outlines the key transformations in the synthesis of this compound, based on published information.[1]

-

Henry Reaction: 2,4,6-Trichlorobenzaldehyde is reacted with nitroethane in a Henry reaction to form the corresponding nitrostyrene intermediate. This reaction establishes the carbon backbone of the side chain.

-

Reduction to Ketone: The nitrostyrene is then subjected to a reduction reaction, converting it into the corresponding phenylpropanone (ketone).

-

Oxime Formation: The ketone is reacted with methoxyamine (CH₃ONH₂) to form a ketoxime. This step introduces the critical N-methoxy group.

-

Reductive Amination: The ketoxime is reduced, typically using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield the final amine, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

-

Amide Coupling: In a separate pathway, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its more reactive acid chloride, for example, by using thionyl chloride (SOCl₂). This acid chloride is then coupled with the synthesized amine in the presence of a base to form the final this compound molecule via an amide bond.

Caption: Key steps in the chemical synthesis pathway of this compound.

Fungicidal Spectrum and Performance

This compound exhibits an exceptionally broad spectrum of activity and high intrinsic potency against many of the most challenging fungal diseases in agriculture.[1] It provides both preventative and curative control.[3]

Efficacy Against Key Fungal Pathogens

The compound is highly effective against a wide range of pathogens, including but not limited to: Alternaria spp. (early blight), Botrytis cinerea (grey mould), Cercospora spp. (leaf spot), Fusarium spp. (head blight and bakanae), Sclerotinia sclerotiorum (white mould), and various powdery mildews and rusts.[3][6][7][8][9] Notably, it demonstrates superior performance against Zymoseptoria tritici (Septoria tritici blotch) compared to many other SDHIs.[10]

The table below summarizes the in vitro efficacy of this compound, represented by the effective concentration required to inhibit 50% of growth (EC₅₀), against several important plant pathogens.

| Fungal Pathogen | Common Disease Name | Mean EC₅₀ (µg/mL) | Crop(s) Affected | Reference |

| Sclerotinia sclerotiorum | White Mould / Sclerotinia Stem Rot | 0.0250 | Oilseed Rape, Soybean, Vegetables | [6] |

| Botrytis cinerea | Grey Mould | 0.0545 (Conidial Germination) | Grapes, Berries, Vegetables | [11] |

| Cercospora sojina | Frogeye Leaf Spot | 0.0035 | Soybean | [3] |

| Alternaria spp. | Early Blight, Leaf Spot | 0.008 - 1.114 | Potato, Tomato, various | [3] |

| Fusarium fujikuroi | Bakanae Disease | 0.0101 - 0.1012 | Rice | [8] |

| Fusarium pseudograminearum | Fusarium Crown Rot | 0.060 | Wheat, Barley | [12] |

| Zymoseptoria tritici | Septoria Tritici Blotch | < 1.0 (for all tested strains) | Wheat | [10] |

Conclusion and Future Outlook

The discovery and development of this compound mark a significant milestone in the field of fungicidal chemistry. Through a process of rational design based on a deep understanding of the SDHI target site, chemists were able to synthesize a molecule with superior potency, a broader application spectrum, and efficacy against difficult-to-control pathogens. Its robust synthesis pathway allows for efficient large-scale production. As with all site-specific fungicides, the primary challenge for the future will be the implementation of robust resistance management strategies to preserve the longevity and effectiveness of this important agricultural tool.[13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1228284-64-7 | Benchchem [benchchem.com]

- 4. File:this compound synthesis.svg - Wikipedia [en.wikipedia.org]

- 5. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Co-Formulated with Prothioconazole: A Novel Fungicide for Fusarium Head Blight and Deoxynivalenol Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 11. Control of Botrytis cinerea from Chilean Grapevines by this compound: Baseline and Carboxamide-Mutant Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Resistance to this compound in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Structure of Pydiflumetofen

Executive Summary

Pydiflumetofen is a novel, broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Developed by Syngenta and marketed under trade names such as Miravis® and Adepidyn®, it represents a significant advancement in the pyrazole-carboxamide chemical group.[2][3] Its unique molecular structure, which combines a pyrazole acid with a substituted N-methoxy-amphetamine moiety, confers high efficacy against a wide range of fungal pathogens by disrupting cellular respiration.[2] This guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and the analytical methodologies essential for its study.

Chemical Identity and Structure

This compound is chemically identified as a substituted N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide.[3] Its systematic IUPAC name is 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide.[2]

Key Identifiers:

Structural Elucidation

The molecule's core is a pyrazole-4-carboxamide ring, featuring a difluoromethyl group at the C3 position and a methyl group on the ring nitrogen (N1). This acid moiety is linked via an amide bond to a unique N-methoxy side chain derived from a trichlorophenyl-substituted amphetamine analogue.[2]

A critical structural feature is the chiral center at the benzylic carbon of the ethylamine bridge, resulting in two enantiomers: (R)- and (S)-forms.[6][7] The commercial active ingredient is a racemic mixture (1:1 ratio) of these biologically active enantiomers.[6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, biological uptake, and formulation requirements. It is an off-white, non-free-flowing powder with no odor.[3] Its low water solubility and high octanol/water partition coefficient indicate a lipophilic nature, suggesting it will readily partition into organic matrices and biological membranes.

| Property | Value | Source |

| Appearance | Off-white solid powder | [2][3] |

| Melting Point | 113 °C; Decomposes >96-283 °C | [2][3][8] |

| Water Solubility | 1.5 mg/L (at 20-25 °C) | [2][3] |

| Log P (octanol/water) | 3.8 (at 25 °C) | [2][3] |

| Vapor Pressure | 5.30 × 10⁻⁸ Pa (at 25 °C) | [3] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][3] This enzyme is a critical component of two central metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

Causality of Action:

-

Binding: this compound binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the SDH enzyme complex.[2][9]

-

Inhibition: This binding physically blocks the natural substrate, ubiquinone, from docking with the enzyme.[2]

-

Metabolic Disruption: The inhibition of SDH halts the oxidation of succinate to fumarate in the TCA cycle and, crucially, prevents the transfer of electrons to the ETC.[10]

-

Energy Depletion: The disruption of the ETC leads to a rapid cessation of adenosine triphosphate (ATP) synthesis, depriving the fungal cells of the energy required for growth, spore germination, and reproduction, ultimately resulting in cell death.[10]

The N-methoxy-pyrazole-carboxamide structure is specifically engineered for high affinity and potent binding to the fungal SDH enzyme, while showing lower affinity for the mammalian equivalent, which is a key factor in its selective toxicity.

Caption: this compound blocks the electron transport chain at Complex II.

Synthesis Overview

The synthesis of this compound is a multi-step process that builds the two key fragments—the pyrazole carboxylic acid and the trichlorophenyl ethylamine derivative—before their final coupling.[2][6]

A representative pathway begins with 2,4,6-trichlorobenzaldehyde.[2]

-

Henry Reaction: The aldehyde undergoes a Henry reaction with nitroethane to form a nitrostyrene intermediate.[2]

-

Reduction & Oximation: This intermediate is reduced to a ketone, which then reacts with methoxyamine to form a ketoxime.[2]

-

Amine Formation: The ketoxime is subsequently reduced, for example with sodium cyanoborohydride, to yield the required N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.[2]

-

Amide Coupling: In parallel, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is prepared and typically converted to its more reactive acid chloride. This acid chloride is then coupled with the synthesized amine to form the final this compound amide.[2][6]

The synthesis is optimized for high yield and purity, employing purification steps like crystallization or chromatography.[6]

Caption: High-level synthetic workflow for this compound.

Analytical Methodologies

Accurate quantification of this compound residues in complex matrices such as crops, soil, and animal products is critical for regulatory compliance and research. The standard approach involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[11][12][13]

Protocol: this compound Residue Analysis in Plant Matrix

This protocol provides a validated methodology for determining this compound residues.

Expertise & Causality:

-

Homogenization: Ensures the sample is representative. Cryogenic grinding is preferred for heat-labile analytes, though not strictly necessary here.

-

Extraction Solvent: Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticide polarities while minimizing co-extraction of lipids and proteins compared to acetone.[11] The addition of a small amount of acid (e.g., formic acid) can improve the extraction efficiency for certain compounds and stabilize the analyte.[13]

-

Salting-Out: The addition of salts like MgSO₄ (to absorb water) and NaCl (to induce phase separation) forces the analyte from the aqueous phase into the acetonitrile layer, concentrating the sample and cleaning it up simultaneously.

-

Dispersive SPE (d-SPE) Cleanup: This is the critical cleanup step.

-

PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.[13]

-

C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[11][13]

-

GCB (Graphitized Carbon Black): Used for samples with high pigment content (e.g., spinach, kale) to remove sterols and chlorophyll. Caution: GCB can adsorb planar analytes, so its use must be validated.

-

-

UPLC-MS/MS Detection: Provides exceptional sensitivity and selectivity. The Multiple Reaction Monitoring (MRM) mode ensures that only the specific precursor-to-product ion transition for this compound is detected, eliminating matrix interference.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (containing 0.1% formic acid).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

-

Extraction:

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Seal and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 50 mg PSA and 50 mg C18).[13]

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

-

Final Preparation & Analysis:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

-

Inject the sample into the UPLC-MS/MS system.

-

Instrumentation:

-

Column: A reverse-phase column such as an HSS T3 is effective.[11]

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid and/or 5mM ammonium acetate to promote ionization).[12]

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).[11]

-

Detection: Tandem Mass Spectrometer operating in MRM mode.

-

-

Caption: Analytical workflow for this compound residue determination.

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure and mode of action. Its lipophilic nature and potent inhibition of mitochondrial Complex II provide broad-spectrum fungicidal control. The technical understanding of its synthesis and the availability of robust analytical methods like QuEChERS with UPLC-MS/MS enable precise study and monitoring of this important agricultural tool. This guide provides the foundational chemical and methodological knowledge necessary for researchers and scientists working with this advanced active ingredient.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | C16H16Cl3F2N3O2 | CID 56933411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Ref: SYN 545794) [sitem.herts.ac.uk]

- 7. apps.who.int [apps.who.int]

- 8. This compound | 1228284-64-7 [chemicalbook.com]

- 9. Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Determination of this compound Residues in Rice and its Environment by an Optimized QuEChERS Method Coupled with HPLC-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to Pydiflumetofen as a Succinate Dehydrogenase Inhibitor (SDHI)

Introduction

Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides, pivotal in the management of a wide array of fungal pathogens in agriculture.[1] These compounds target a crucial enzyme in the mitochondrial electron transport chain, Complex II, also known as succinate:ubiquinone oxidoreductase (SQR).[2][3] By inhibiting this enzyme, SDHIs effectively disrupt fungal respiration, leading to a cessation of growth and eventual cell death.[1][4] Pydiflumetofen, a novel amide systemic fungicide, has emerged as a potent member of the SDHI class, demonstrating a broad spectrum of activity and high efficacy against many economically important fungal diseases.[5][6] This technical guide provides a comprehensive overview of this compound, delving into its mechanism of action, biochemical effects, and methodologies for its evaluation, tailored for researchers, scientists, and professionals in drug development.

This compound, developed by Syngenta, belongs to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group and is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[7][8] Its unique chemical structure confers high intrinsic activity against a range of fungal pathogens, including species of Alternaria, Botrytis, Cercospora, and Fusarium.[7][9]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and study.

| Property | Value | Reference |

| IUPAC Name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide | [10] |

| CAS Number | 1228284-64-7 | [10] |

| Molecular Formula | C₁₆H₁₆Cl₃F₂N₃O₂ | [10][11] |

| Molar Mass | 426.67 g/mol | [10][12] |

| Appearance | Off-white solid | [10] |

| Melting Point | 113°C | [10] |

| Water Solubility | 1.5 mg/L (at 20°C) | [10] |

| log P | 3.8 | [10] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[4][9] The SDH enzyme complex is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital hub for cellular energy production.[2][3]

The SDH complex consists of four subunits: SDHA, SDHB, SDHC, and SDHD.[2][13] SDHA and SDHB are hydrophilic subunits that form the catalytic core, while SDHC and SDHD are hydrophobic membrane-anchor subunits.[2] this compound acts by binding to the ubiquinone (Q) binding site (Q-site) of the complex, which is formed by the SDHB, SDHC, and SDHD subunits.[14][15] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.[14] Consequently, the transfer of electrons from succinate to ubiquinone is halted, disrupting the entire respiratory process.[3] This leads to a depletion of cellular ATP, ultimately resulting in the inhibition of fungal growth and development.[4]

Molecular docking studies have provided insights into the specific interactions between this compound and the SDH enzyme. These studies suggest that this compound forms hydrophobic interactions with the SdhC and SdhD subunits, positioning it securely within the Q-site.[14]

Below is a diagram illustrating the mechanism of action of this compound.

Caption: this compound inhibits the SDH complex, blocking electron transfer.

Biochemical and Physiological Effects on Fungi

The inhibition of SDH by this compound triggers a cascade of biochemical and physiological changes within the fungal cell.

-

Inhibition of Mycelial Growth and Spore Germination: By depriving the fungus of energy, this compound effectively inhibits both mycelial growth and the germination of spores.[5][16] This is a critical aspect of its fungicidal activity, preventing the establishment and spread of infection.

-

Increased Cell Membrane Permeability: Treatment with this compound has been shown to increase the permeability of fungal cell membranes.[17] This disruption of membrane integrity can lead to leakage of cellular contents and contribute to cell death.

-

Decreased Oxalic Acid Production: In pathogens like Sclerotinia sclerotiorum, oxalic acid is a key virulence factor. This compound treatment has been demonstrated to decrease the production of this acid, thereby reducing the pathogen's ability to cause disease.[17]

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against a wide range of economically important plant pathogenic fungi.[10][18] Its efficacy has been demonstrated against diseases such as leaf spots, powdery mildews, grey mold, and various species of Fusarium.[5][7][18]

The following table summarizes the in vitro efficacy (EC₅₀ values) of this compound against several key fungal pathogens.

| Fungal Pathogen | Disease | Mean EC₅₀ (µg/mL) | Reference(s) |

| Botrytis cinerea | Grey Mold | 0.05 - 0.07 | [4][11] |

| Fusarium graminearum | Fusarium Head Blight | 0.0235 - 0.2354 | [19] |

| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | 0.0095 - 0.0250 | [6][18] |

| Fusarium fujikuroi | Rice Bakanae Disease | 0.0101 - 0.1012 | [5] |

| Fusarium virguliforme | Sudden Death Syndrome | 0.11 | [20] |

Experimental Protocols for Evaluation

For researchers and drug development professionals, standardized and reproducible protocols are essential for evaluating the efficacy and characteristics of fungicides like this compound.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is fundamental for determining the intrinsic activity of a fungicide against a target pathogen.

Objective: To determine the EC₅₀ value of this compound against a specific fungal isolate.

Materials:

-

This compound (analytical grade)

-

Acetone (or other suitable solvent)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Fungal isolate of interest (actively growing culture)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in acetone.

-

Media Preparation: Autoclave PDA and cool to 50-55°C.

-

Fungicide Amendment: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 10, 20, 40, and 50 µg/mL).[19] A control plate with only the solvent should be included.

-

Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.[21]

-

Incubation: Incubate the plates at the optimal temperature for the fungal isolate (e.g., 25°C) in the dark.[19]

-

Data Collection: After a set incubation period (e.g., 5 days, or when the mycelium in the control plate has reached a specific diameter), measure the colony diameter in two perpendicular directions.[21]

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC₅₀ value can then be determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Caption: Workflow for the mycelial growth inhibition assay.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

Objective: To quantify the inhibition of SDH activity by this compound.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound

-

Reaction buffer (e.g., 0.2 M phosphate buffer)

-

Sodium succinate (substrate)

-

Nitro blue tetrazolium (NBT) (electron acceptor)

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the fungal mycelia using standard cell fractionation techniques.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the phosphate buffer, NBT, and the isolated mitochondrial fraction.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding sodium succinate.

-

Spectrophotometric Measurement: Monitor the reduction of NBT to formazan, which results in a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 570 nm).[17] The rate of color change is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for the SDH enzyme inhibition assay.

Resistance Management

The development of resistance is a significant concern for all single-site inhibitor fungicides, including SDHIs.[1][22] Resistance to this compound can arise from point mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD.[15] These mutations can alter the binding site, reducing the affinity of the fungicide for the enzyme.

To mitigate the risk of resistance development, it is crucial to implement a robust resistance management strategy, which includes:

-

Alternating with fungicides that have different modes of action. [22]

-

Using this compound in mixtures with other effective fungicides.

-

Adhering to the recommended application rates and timings. [9]

-

Monitoring fungal populations for shifts in sensitivity.

Conclusion

This compound is a highly effective, broad-spectrum SDHI fungicide with a well-defined mechanism of action. Its ability to potently inhibit the fungal respiratory chain makes it a valuable tool for the management of a wide range of plant diseases. For researchers and drug development professionals, a thorough understanding of its biochemical effects and the application of standardized evaluation protocols are essential for its optimal use and for the development of future generations of fungicides. By employing sound resistance management strategies, the long-term efficacy of this compound can be preserved, ensuring its continued contribution to global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxalate Production by Sclerotinia sclerotiorum Deregulates Guard Cells during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. researchgate.net [researchgate.net]

- 11. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide this compound Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Fungicide Sensitivity in Soybean Stem Blight Pathogen Diaporthe longicolla, Emphasizing Genetic Variability Impact on Response to SDHI Fungicides Fluopyram and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crop Protection Network [cropprotectionnetwork.org]

- 21. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Molecular formula and IUPAC name for Pydiflumetofen

Introduction

Pydiflumetofen is a novel, broad-spectrum fungicide developed to provide robust protection against a wide array of economically significant plant pathogens.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its unique molecular structure and mode of action offer a powerful tool for disease management in various crops.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, physicochemical properties, and analytical methodologies for its detection.

PART 1: Chemical Identity and Properties

Molecular Formula and IUPAC Name

The foundational step in understanding any chemical entity is to establish its precise chemical identity. For this compound, this is defined by its molecular formula and its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide[3]

This compound is a member of the pyrazole-carboxamide chemical class.[1] The commercial product is a racemic mixture of two enantiomers, the (R)- and (S)-forms, both of which are biologically active.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for formulation development, understanding its environmental fate, and designing effective application strategies.

| Property | Value | Source(s) |

| Molar Mass | 426.67 g/mol | [1][3] |

| Appearance | Off-white solid | [1][3] |

| Melting Point | 113 °C | [1][3] |

| Water Solubility | 1.5 mg/L (at 20-25 °C) | [1][3][7] |

| Log P (Octanol/Water Partition Coefficient) | 3.8 | [1][3][7] |

The low water solubility and high log P value indicate that this compound is lipophilic, a characteristic that influences its interaction with biological membranes and its environmental mobility.[1][5]

PART 2: Mechanism of Action - Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][8][9] This enzyme plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3][8]

By binding to the ubiquinone reduction site (Q-site) of the SDH enzyme, this compound competitively blocks the binding of the natural substrate, ubiquinone.[3][8] This targeted inhibition disrupts the entire respiratory process, leading to a cessation of ATP production and ultimately, fungal cell death.[9]

Figure 1: this compound's inhibition of Complex II (SDH) in the mitochondrial electron transport chain.

Resistance Management

The development of resistance to fungicides is a significant concern in agriculture. For SDHI fungicides like this compound, resistance can arise from mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide.[1] To mitigate the risk of resistance, it is crucial to use this compound as part of an integrated disease management (IDM) program, which includes rotating with fungicides that have different modes of action.[8][9]

PART 3: Synthesis and Formulation

The commercial synthesis of this compound is a multi-step process that begins with 2,4,6-trichlorobenzaldehyde.[10][11] A key step in the synthesis involves the coupling of a substituted pyrazole core with a 2,4,6-trichlorophenyl ethylamine derivative to form the final amide structure.[5] The process is optimized to ensure high purity and yield of the final product.[5]

This compound is available in various formulations, including suspension concentrates (SC), water-dispersible granules (WG), and emulsifiable concentrates (EC), to facilitate its application in different agricultural settings.[12] These formulations are designed to ensure effective coverage of crops and can be applied using various methods such as aerial, ground, and chemigation sprays.[2]

PART 4: Fungicidal Spectrum and Applications

This compound exhibits broad-spectrum activity against a wide range of fungal pathogens that are detrimental to crop health and yield.[1][3] Its efficacy has been demonstrated against diseases such as:

This broad spectrum of activity makes this compound a valuable tool for protecting a variety of crops, including cereals, corn, soybeans, potatoes, fruits, and vegetables.[1][3]

PART 5: Analytical Methodology for Residue Detection

The ability to accurately detect and quantify pesticide residues in food and environmental samples is paramount for ensuring food safety and monitoring environmental impact. A widely adopted and effective method for the analysis of this compound residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[13][14][15]

Experimental Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

This protocol outlines a general procedure for the determination of this compound residues in a plant matrix (e.g., soybeans).

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the plant material. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile (with 0.1% formic acid).[15] d. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant from the extraction step. b. Transfer it to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.[13][15] c. Vortex for 30 seconds and then centrifuge.

3. UPLC-MS/MS Analysis: a. Filter the cleaned extract through a 0.22 µm filter into an autosampler vial. b. Inject the sample into the UPLC-MS/MS system. c. Chromatographic Conditions:

- Column: A suitable C18 column (e.g., HSS T3).[13]

- Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate to improve ionization).[14]

- Flow Rate: Optimized for the specific column and system. d. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray ionization in positive mode (ESI+).[13]

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

"Start" [label="Homogenized Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Extraction" [label="1. Extraction\n(Acetonitrile + Salts)"];

"Centrifugation1" [label="Centrifugation", shape=diamond, fillcolor="#FBBC05"];

"Cleanup" [label="2. Dispersive SPE Cleanup\n(Supernatant + Sorbent)"];

"Centrifugation2" [label="Centrifugation", shape=diamond, fillcolor="#FBBC05"];

"Analysis" [label="3. UPLC-MS/MS Analysis\n(Filtered Extract)"];

"End" [label="Residue Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Extraction";

"Extraction" -> "Centrifugation1";

"Centrifugation1" -> "Cleanup";

"Cleanup" -> "Centrifugation2";

"Centrifugation2" -> "Analysis";

"Analysis" -> "End";

}

Figure 2: A simplified workflow for the QuEChERS-based analysis of this compound residues.

This analytical method provides high sensitivity and selectivity, with limits of quantification (LOQs) typically in the low µg/kg range, making it suitable for regulatory monitoring of this compound residues in various food commodities.[13][16]

Conclusion

This compound represents a significant advancement in fungicidal technology, offering effective and broad-spectrum control of critical plant diseases. Its well-characterized mode of action, coupled with a comprehensive understanding of its chemical and physical properties, provides a solid foundation for its responsible and sustainable use in modern agriculture. The availability of robust analytical methods ensures that its application can be monitored to safeguard both human health and the environment. As with any crop protection product, adherence to integrated pest management principles is essential to maximize its benefits while minimizing the potential for resistance development.

References

- 1. This compound | 1228284-64-7 | Benchchem [benchchem.com]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. This compound (Ref: SYN 545794) [sitem.herts.ac.uk]

- 6. apps.who.int [apps.who.int]

- 7. fao.org [fao.org]

- 8. Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 11. File:this compound synthesis.svg - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of this compound Residues in Rice and its Environment by an Optimized QuEChERS Method Coupled with HPLC-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. epa.gov [epa.gov]

The Intricate Dance of Inhibition: Pydiflumetofen's Molecular Assault on Mitochondrial Complex II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Fungal Pathogen Control

In the relentless pursuit of robust and effective agricultural fungicides, a new generation of succinate dehydrogenase inhibitors (SDHIs) has emerged, offering a potent line of defense against a wide spectrum of fungal diseases. Among these, Pydiflumetofen stands out for its remarkable efficacy.[1][2] As a member of the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamides chemical group, and classified under the Fungicide Resistance Action Committee (FRAC) Group 7, this compound represents a significant advancement in the targeted disruption of fungal metabolism.[1][3] This guide provides a comprehensive technical overview of the core mechanism of this compound: its intricate and potent inhibition of mitochondrial complex II.

Mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[4][5] It serves as a unique intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain, two fundamental pathways for cellular energy production.[6][7] By oxidizing succinate to fumarate in the TCA cycle, it channels electrons into the respiratory chain, ultimately driving the synthesis of ATP.[4] The central role of this complex in fungal respiration makes it an ideal target for antifungal agents.[6]

This guide will delve into the precise molecular interactions between this compound and its target, explore the downstream consequences of this inhibition, and provide detailed, field-proven methodologies for its characterization.

The Architecture of Vulnerability: Understanding Mitochondrial Complex II

To comprehend this compound's mechanism of action, a foundational understanding of its target's structure is paramount. Mitochondrial complex II is a heterotetrameric protein complex composed of four distinct subunits:[8]

-

SdhA (Flavoprotein subunit): The largest subunit, containing a covalently bound flavin adenine dinucleotide (FAD) cofactor. It houses the active site for succinate oxidation.[4][8]

-

SdhB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone binding site.[4][9]

-

SdhC and SdhD (Integral membrane subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the binding pocket for ubiquinone, the mobile electron carrier.[8][10]

The coordinated action of these subunits ensures the seamless flow of electrons from succinate to ubiquinone, a critical step in cellular respiration.

Mechanism of Inhibition: A Molecular Sabotage

This compound exerts its antifungal activity by potently and specifically inhibiting the function of mitochondrial complex II.[2][11] Its primary mode of action is the disruption of the electron transport chain by blocking the ubiquinone (Q) binding site on the complex.[12][13] This prevents the reduction of ubiquinone to ubiquinol, thereby halting the transfer of electrons to complex III and disrupting the entire respiratory process.[11] The consequence is a catastrophic failure of the fungus's energy production machinery, leading to the inhibition of growth and eventual cell death.[2][11]

The interaction between this compound and the Q-site is highly specific. The R-enantiomer of this compound has been shown to exhibit significantly greater inhibitory activity against succinate dehydrogenase compared to the S-enantiomer.[5][14] This stereoselectivity is attributed to a more favorable binding interaction with the enzyme.[5][14] Molecular docking and simulation studies have elucidated the binding affinities, revealing a stronger interaction for the more active enantiomer.[5]

The development of resistance to this compound in fungal populations is often linked to specific point mutations within the genes encoding the SdhB, SdhC, and SdhD subunits.[1][15] These mutations can alter the conformation of the ubiquinone-binding pocket, thereby reducing the binding affinity of this compound and diminishing its inhibitory effect.[15]

Visualizing the Inhibition Pathway

To better illustrate the mechanism of this compound's action, the following diagram outlines the electron flow through mitochondrial complex II and the point of inhibition.

Caption: this compound inhibits electron transfer at Complex II.

Quantitative Assessment of this compound's Inhibitory Potency

The efficacy of this compound can be quantified through various in vitro and in vivo assays. The half-maximal effective concentration (EC50) is a key parameter used to express the potency of a fungicide. The following table summarizes the EC50 values of this compound against a range of significant fungal pathogens.

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Botrytis cinerea (sensitive) | 0.03 ± 0.003 | [1] |

| Botrytis cinerea (field isolates) | 0.05 - 0.07 | [1] |

| Fusarium graminearum | 0.0235 - 0.2354 | [11] |

| Fusarium fujikuroi (mycelial growth) | 0.0101 - 0.1012 | [16][17] |

| Fusarium fujikuroi (conidial germination) | 0.0051 - 0.1082 | [16][17] |

| Sclerotinia sclerotiorum | 0.0058 - 0.0953 | [8] |

| Fusarium pseudograminearum | 0.060 ± 0.0098 | [18] |

| Fusarium solani | 0.0095 - 0.3815 | [19] |

| Diaporthe longicolla | 5.47 | [20] |

The stereoselective activity of this compound is further highlighted by the differences in binding affinities of its enantiomers to the target enzyme.

| Enantiomer | Binding Affinity (kcal/mol) | Reference |

| R-pydiflumetofen | -7.0 | [5] |

| S-pydiflumetofen | -5.3 | [5] |

Experimental Protocols for Characterizing this compound's Activity

To provide researchers with practical tools for investigating the inhibitory effects of this compound, this section details key experimental methodologies.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the EC50 value of a fungicide against a specific fungal pathogen.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in an appropriate solvent, e.g., acetone)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to approximately 50-55°C.

-

Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL). A solvent control (PDA with solvent only) must be included.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the target fungus in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter (in two perpendicular directions) of each plate after a predetermined incubation period (when the control colony has reached a significant portion of the plate diameter).

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

-

Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

-

Caption: Workflow for Mycelial Growth Inhibition Assay.

Protocol 2: Succinate-Ubiquinone Reductase (SQR) Activity Assay

This biochemical assay directly measures the enzymatic activity of mitochondrial complex II, providing a precise assessment of inhibition.

Objective: To determine the in vitro inhibitory effect of this compound on the SQR activity of isolated mitochondria.

Materials:

-

Isolated mitochondria from a relevant fungal or model organism source

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Succinate solution

-

Ubiquinone analogue (e.g., Coenzyme Q2)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, potassium cyanide for Complex IV)

-

This compound solutions at various concentrations

-

Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from the source material using differential centrifugation.

-

-

Reaction Mixture Preparation:

-

In a cuvette or microplate well, prepare the reaction mixture containing assay buffer, rotenone, and potassium cyanide.

-

-

Assay Initiation:

-

Add the isolated mitochondria and the ubiquinone analogue to the reaction mixture.

-

Add the this compound solution (or solvent for control) and pre-incubate for a short period.

-

Initiate the reaction by adding succinate and DCPIP.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time. The reduction of DCPIP by ubiquinol results in a color change that can be measured spectrophotometrically.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction from the linear portion of the kinetic trace.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

-

Protocol 3: Cellular Respiration Analysis using Seahorse XF Technology

This powerful technique allows for the real-time measurement of mitochondrial respiration in live cells, providing a comprehensive view of the bioenergetic effects of this compound.

Objective: To assess the impact of this compound on key parameters of mitochondrial respiration in intact fungal cells or a relevant model system.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XF24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine)

-

Cell culture of interest

-

This compound

-

Mitochondrial inhibitors from a Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding:

-

Seed the cells in the Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.[14]

-

-

Sensor Cartridge Hydration:

-

Cell Treatment and Assay Medium Exchange:

-

Instrument Setup and Assay Execution:

-

Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (if not pre-treated) into the appropriate injection ports.[14]

-

Calibrate the instrument and then replace the calibrant plate with the cell culture plate.

-

Run the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

-

-

Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Analyze the changes in these parameters in the presence of this compound to understand its specific effects on cellular bioenergetics.

-

Downstream Effects and Broader Implications

The inhibition of mitochondrial complex II by this compound triggers a cascade of downstream cellular events that contribute to its fungicidal activity. The immediate consequence is a severe depletion of ATP, the cell's primary energy currency. This energy crisis cripples essential cellular processes, including growth, development, and reproduction.[2][11]

Furthermore, the blockage of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.

From a practical standpoint, the high efficacy and specific mode of action of this compound make it a valuable tool in integrated pest management (IPM) programs.[2] However, the emergence of resistance due to mutations in the target enzyme underscores the importance of responsible stewardship and the implementation of resistance management strategies, such as rotating or mixing fungicides with different modes of action.[2][12] this compound has shown no cross-resistance with fungicides from different chemical classes, making it a suitable partner in such strategies.[12][22]

Conclusion

This compound represents a potent and highly specific inhibitor of fungal mitochondrial complex II. Its intricate interaction with the ubiquinone-binding site of the enzyme effectively shuts down cellular respiration, leading to a fatal energy deficit in susceptible fungi. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for its characterization, is crucial for its effective and sustainable use in the ongoing battle against fungal pathogens. This guide provides a comprehensive foundation for researchers and scientists to explore the multifaceted role of this compound and to further advance the development of innovative and targeted antifungal strategies.

References

- 1. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide this compound Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of exploitive potential for higher bioactivity and lower residue risk enantiomer of chiral fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the Hydrolysis of this compound and Its Degradation Characteristics in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpu.edu.cn [cpu.edu.cn]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 10. agilent.com [agilent.com]

- 11. Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. researchgate.net [researchgate.net]

- 14. tabaslab.com [tabaslab.com]

- 15. Resistance to this compound in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Activity of A Novel Succinate Dehydrogenase Inhibitor Fungicide this compound Against Fusarium fujikuroi causing Rice Bakanae Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 19. Resistance to the SDHI Fungicide this compound in Fusarium solani: Risk Assessment and Resistance-Related Point Mutation in FsSdhC Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring Fungicide Sensitivity in Soybean Stem Blight Pathogen Diaporthe longicolla, Emphasizing Genetic Variability Impact on Response to SDHI Fungicides Fluopyram and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. content.protocols.io [content.protocols.io]

- 22. researchgate.net [researchgate.net]

Understanding the fungicidal mode of action of Pydiflumetofen

An In-Depth Technical Guide to the Fungicidal Mode of Action of Pydiflumetofen

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Fungal Control

This compound represents a significant advancement in the chemical control of fungal pathogens. As a novel active ingredient developed by Syngenta, it provides broad-spectrum activity against a host of economically important diseases, including those caused by Fusarium, Alternaria, Botrytis cinerea, and Cercospora.[1][2][3] Chemically classified as a N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide, this compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][4][5] It is categorized under the Fungicide Resistance Action Committee (FRAC) Group 7, a classification that denotes its specific mode of action targeting fungal respiration.[2][5][6] This guide provides a detailed technical exploration of the molecular and biochemical mechanisms that underpin the potent fungicidal activity of this compound, offering insights for researchers and drug development professionals.

The Core Mechanism: Energy Deprivation at the Molecular Level

The fungicidal efficacy of this compound is rooted in its ability to disrupt the fundamental process of cellular energy production in fungi. This is achieved by targeting a critical enzyme complex within the mitochondrial respiratory chain.

Molecular Target: Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound is succinate dehydrogenase (SDH) , an enzyme complex also known as Complex II of the mitochondrial electron transport chain.[2][3][5][6][7][8] SDH is a crucial metabolic hub, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The enzyme is composed of four protein subunits: SdhA, SdhB, SdhC, and SdhD.[5]

Biochemical Inhibition Pathway

This compound acts by binding with high affinity to the ubiquinone-binding site (the Qp site) of the SDH complex.[1][7][9][10][11] This specific binding pocket is formed by components of the SdhB, SdhC, and SdhD subunits.[5][9] By occupying this site, this compound physically obstructs the binding of the natural substrate, ubiquinone.

This competitive inhibition triggers a cascade of metabolic failures:

-

Blockade of Electron Transfer: The reduction of ubiquinone to ubiquinol is halted, which effectively blocks the transfer of electrons from succinate into the electron transport chain.[1][6]

-

Disruption of the TCA Cycle: The oxidation of succinate to fumarate in the TCA cycle is inhibited, leading to a metabolic bottleneck.[1][7]

-

Cessation of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, the primary energy currency of the cell.[3][12][13]

The ultimate consequence for the fungal pathogen is a rapid and catastrophic depletion of cellular energy, which prevents spore germination, mycelial growth, and reproduction, leading to cell death.[3][4]

Caption: this compound inhibits SDH (Complex II), blocking both the TCA cycle and electron transport, thus halting ATP production.

Experimental Validation of the Mode of Action

The mechanism described above is substantiated by a range of experimental protocols that collectively provide a self-validating system of evidence.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

The inhibitory power of this compound is quantified by determining the concentration required to inhibit 50% of fungal growth (EC₅₀). These values, derived from mycelial growth or spore germination assays, serve as a robust proxy for the compound's intrinsic potency against the SDH target.

| Fungal Pathogen | Mean EC₅₀ Value | Source |

| Fusarium fujikuroi | 0.0101 - 0.1012 µg/mL | [8] |

| Botrytis cinerea | 0.05 - 0.07 mg/L | [14][15] |

| Fusarium pseudograminearum | 0.060 µg/mL | [11][16] |

| Fusarium graminearum (Wild-Type) | 0.0235 - 0.2354 µg/mL | [7] |

Protocol 1: Fungal Mycelial Growth Inhibition Assay

This foundational assay directly measures the dose-dependent effect of the fungicide on fungal growth, providing the EC₅₀ values shown above.

Causality: This protocol establishes a direct link between the presence of this compound and the inhibition of fungal proliferation. By testing a range of concentrations, a clear dose-response curve can be generated, demonstrating the compound's potency.

Methodology:

-

Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a serial dilution of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent control (without this compound) must be included.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at a species-appropriate temperature (e.g., 25°C) in the dark.

-

Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. The EC₅₀ value is then determined by probit analysis or non-linear regression of the inhibition data.

Protocol 2: Analysis of Fungal Hyphal Morphology

Observing the physical impact of a compound on cellular structures provides critical visual evidence of its mode of action. Studies show this compound causes significant morphological changes in fungal hyphae.[8]

Causality: The observed damage to cell walls and membranes is a direct downstream consequence of energy deprivation. Without sufficient ATP, the fungus cannot maintain cellular integrity or regulate osmotic pressure, leading to morphological deformities.[8]

Methodology:

-

Sample Preparation: Grow fungal isolates in a liquid medium (e.g., potato dextrose broth) amended with this compound at a sub-lethal concentration (e.g., near the EC₅₀ value). A control culture without the fungicide is grown in parallel.

-

Light Microscopy: After 24-48 hours, extract a small sample of mycelium, place it on a glass slide, and observe under a light microscope. Look for abnormalities such as excessive branching, swelling, and hyphal distortion.[8]

-

Electron Microscopy (for higher resolution):

-

Fix the mycelial samples in a suitable fixative (e.g., glutaraldehyde).

-

Perform post-fixation, dehydration, and embedding in resin.

-

Cut ultra-thin sections and stain them with heavy metals (e.g., uranyl acetate, lead citrate).

-

Examine the sections using a transmission electron microscope (TEM) to observe ultrastructural damage to the cell wall, cell membrane, and organelles like mitochondria.[8]

-

Caption: Workflow for validating this compound's fungicidal activity and its impact on fungal cell morphology.

Molecular Basis of Resistance

The high specificity of SDHI fungicides also makes them prone to resistance development through single-site target mutations.[6] Understanding these mechanisms is vital for sustainable disease management.

Mechanism: Target Site Modification

The predominant mechanism of resistance to this compound is the alteration of its target site, the SDH enzyme, through point mutations in the genes that encode its subunits (SdhB, SdhC, and SdhD).[8][9] These mutations can reduce the binding affinity of the fungicide to the Qp site, rendering it less effective.

Table 2: Documented Amino Acid Substitutions Conferring this compound Resistance

| Fungal Pathogen | Sdh Subunit | Amino Acid Substitution | Source |

| Botrytis cinerea | SdhB | P225F, N230I, H272Y, H272R | [14][15] |

| Fusarium graminearum | SdhA | Y182F | [17][18] |

| SdhB | H53Q, C90S, A94V | [17][18] | |

| SdhC | S31F | [17][18] | |

| Fusarium pseudograminearum | SdhB | D69V, D147G, C257R | [16] |

| SdhC | W78R | [16] | |

| Fusarium solani | SdhC | A82V, L135V | [19] |

Protocol 3: Identification of Resistance-Conferring Mutations

This workflow is essential for monitoring field populations and understanding the molecular dynamics of resistance evolution.

Causality: This protocol directly tests the hypothesis that genetic changes in the Sdh genes are the cause of the resistant phenotype. By comparing the gene sequences of sensitive and resistant isolates, the specific mutations responsible for the reduced efficacy of the fungicide can be pinpointed.

Methodology:

-

Selection of Resistant Mutants: Generate resistant strains in the laboratory by culturing a wild-type isolate on media amended with gradually increasing concentrations of this compound.[7][20] Alternatively, use field isolates that exhibit reduced sensitivity.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type (sensitive) parent and the selected resistant mutants.

-

PCR Amplification: Design primers to amplify the full coding sequences of the SdhB, SdhC, and SdhD genes.[13] Perform PCR using the extracted genomic DNA as a template.

-

DNA Sequencing: Send the purified PCR products for Sanger sequencing.

-

Sequence Analysis: Align the nucleotide sequences from the resistant mutants against the wild-type sequence using bioinformatics software (e.g., BioEdit).

-

Mutation Identification: Identify any nucleotide differences and translate them to determine the resulting amino acid substitutions in the SDH protein subunits. These substitutions are the likely cause of resistance.

Caption: A streamlined workflow for the molecular identification of mutations in SDH genes that confer resistance to this compound.

Conclusion and Future Outlook

This compound's mode of action is a well-defined and potent mechanism centered on the inhibition of the succinate dehydrogenase enzyme, leading to a fatal energy crisis in fungal pathogens. The experimental protocols detailed herein provide a robust framework for validating this mechanism and for monitoring the emergence of resistance. While its single-site mode of action presents a medium-to-high risk for resistance development, this risk can be mitigated through integrated disease management strategies, such as rotations or combinations with fungicides that have different modes of action.[7][9][16][20][21] Continued research into the binding interactions at the Qp site and the fitness costs associated with resistance mutations will further enhance our ability to deploy this powerful fungicidal tool effectively and sustainably.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Glossary | Syngenta US [syngenta-us.com]

- 5. SDHI Fungicides | FRAC [frac.info]

- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 7. Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Baseline Sensitivity and Resistance Detection of Stemphylium lycopersici to this compound [mdpi.com]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. youtube.com [youtube.com]

- 13. Exploring Fungicide Sensitivity in Soybean Stem Blight Pathogen Diaporthe longicolla, Emphasizing Genetic Variability Impact on Response to SDHI Fungicides Fluopyram and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide this compound Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Baseline this compound Sensitivity of Fusarium pseudograminearum Isolates Collected from Henan, China, and Potential Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of this compound Resistance in Fusarium graminearum in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resistance to the SDHI Fungicide this compound in Fusarium solani: Risk Assessment and Resistance-Related Point Mutation in FsSdhC Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]